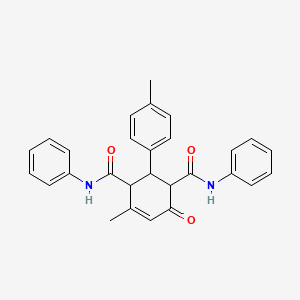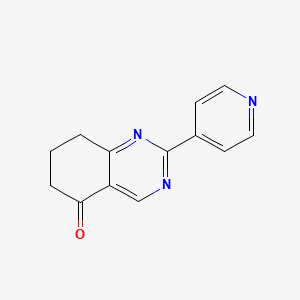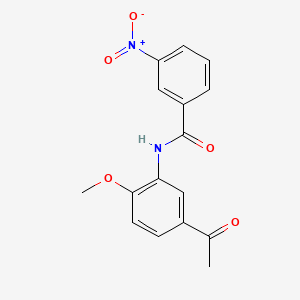![molecular formula C19H16N4 B11059144 7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11059144.png)
7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with an imidazole ring, with methyl and phenyl substituents at specific positions.
Preparation Methods
The synthesis of 7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylphenylhydrazine with 2-phenyl-3-methylimidazo[1,2-b][1,2,4]triazine-6-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer, antiviral, and antimicrobial agent . Its unique structure allows it to interact with specific biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as 7-Methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine and 7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,3,4]triazine These compounds share structural similarities but differ in their substituents and specific biological activities
Properties
Molecular Formula |
C19H16N4 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
7-methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C19H16N4/c1-13-8-10-16(11-9-13)18-14(2)23-19(21-18)20-12-17(22-23)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
VJPFPKKYELJLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)N=CC(=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11059062.png)
![5-Isobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-ylamine](/img/structure/B11059065.png)
![(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B11059071.png)
![3-(4-chlorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059078.png)


![3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059094.png)
![3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059114.png)
![4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol](/img/structure/B11059117.png)

![Methyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11059130.png)
![2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, O-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl]oxime](/img/structure/B11059134.png)
![N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide](/img/structure/B11059140.png)
![1-(3-Methoxyphenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11059148.png)
